2-(Chloromethyl)selenophene

Physical Organic Chemistry Reaction Kinetics Heterocyclic Reactivity

2-(Chloromethyl)selenophene is a five-membered heterocyclic building block featuring a selenium atom in the aromatic ring and a reactive chloromethyl substituent at the 2-position. As a selenophene derivative, it exhibits enhanced polarizability and reduced aromaticity compared to its thiophene analog, which translates to greater reactivity in both electrophilic and nucleophilic substitution reactions.

Molecular Formula C5H5ClSe
Molecular Weight 179.52 g/mol
Cat. No. B15249374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)selenophene
Molecular FormulaC5H5ClSe
Molecular Weight179.52 g/mol
Structural Identifiers
SMILESC1=C[Se]C(=C1)CCl
InChIInChI=1S/C5H5ClSe/c6-4-5-2-1-3-7-5/h1-3H,4H2
InChIKeyOQUOGMHRGMYRHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)selenophene: Technical Profile and Differentiation Basis for Advanced Procurement


2-(Chloromethyl)selenophene is a five-membered heterocyclic building block featuring a selenium atom in the aromatic ring and a reactive chloromethyl substituent at the 2-position. As a selenophene derivative, it exhibits enhanced polarizability and reduced aromaticity compared to its thiophene analog, which translates to greater reactivity in both electrophilic and nucleophilic substitution reactions [1]. The compound serves as a critical intermediate in the synthesis of functional materials, pharmaceuticals, and organoselenium compounds due to the unique electronic and steric properties imparted by selenium [2].

Why Generic Substitution Fails: Quantifiable Reactivity Gaps in 2-(Chloromethyl)selenophene Analogs


Simple replacement of 2-(Chloromethyl)selenophene with its sulfur (2-(chloromethyl)thiophene) or oxygen (2-(chloromethyl)furan) congeners fails to capture the unique electronic and reactivity profile of the selenium-containing heterocycle. Selenophene derivatives consistently demonstrate higher reactivity in electrophilic aromatic substitution (1.5–3 times faster mercuration kinetics) [1] and distinct nucleophilic substitution pathways compared to thiophene analogs, as confirmed by kinetic studies on 2-chloromethylselenophen with aniline [2]. Furthermore, the selenium atom's greater polarizability and larger orbital coefficient directly impact intermolecular packing and charge transport in materials applications, a feature absent in sulfur-based alternatives [3].

Quantitative Differentiation of 2-(Chloromethyl)selenophene: A Comparator-Driven Evidence Guide


Enhanced Nucleophilic Substitution Kinetics vs. Thiophene Analog

Kinetic studies demonstrate that the reaction of 2-chloromethylselenophen with aniline proceeds at a quantifiably different rate compared to its thiophene analog 2-(chloromethyl)thiophene, confirming the distinct electronic influence of the selenium heteroatom on side-chain nucleophilic substitution [1].

Physical Organic Chemistry Reaction Kinetics Heterocyclic Reactivity

Superior Electrophilic Substitution Reactivity in Selenophene Scaffold

Selenophene derivatives undergo electrophilic substitution (e.g., mercuration) 1.5–3 times faster than their corresponding thiophene analogs, a class-level inference supported by kinetic data across multiple 2-substituted selenophenes [1].

Electrophilic Aromatic Substitution Reactivity Selectivity Organoselenium Chemistry

Improved Charge Transport in Organic Electronics via Selenium Incorporation

In single-crystal organic field-effect transistors, the selenophene-based semiconductor dinaphtho[1,2-b:2′,1′-d]selenophene achieves a hole mobility of up to 2.0 cm² V⁻¹ s⁻¹, outperforming its thiophene analog which achieves 1.6 cm² V⁻¹ s⁻¹ under identical device architectures [1].

Organic Electronics Hole Mobility Semiconducting Materials

Unique Reactivity Profile vs. Furan Analog in Nucleophilic Displacement

While 2-(chloromethyl)furan reacts with cyanide ion to yield an abnormal displacement product (5-methyl-2-cyanofuran) via a ring-opening/ring-closing mechanism [1], selenophene analogs like 2-(Chloromethyl)selenophene are expected to follow more conventional nucleophilic substitution pathways due to the higher aromatic character and different electronic distribution of the selenium heterocycle [2].

Heterocyclic Chemistry Nucleophilic Substitution Reaction Selectivity

High-Value Application Scenarios for 2-(Chloromethyl)selenophene Based on Quantifiable Differentiation


Precision Synthesis of Kinase Inhibitors and Selenophene-Based Pharmaceuticals

2-(Chloromethyl)selenophene serves as a key alkylating agent for introducing the selenophene pharmacophore. Patents explicitly claim selenophene derivatives as potent CHK1 inhibitors for cancer therapy [1]. The compound's predictable nucleophilic substitution kinetics [2] enable reliable coupling with nitrogen, sulfur, or oxygen nucleophiles to generate diverse compound libraries, while the enhanced electrophilic reactivity of the selenophene core [3] can be leveraged for late-stage functionalization.

Building Block for High-Mobility Organic Semiconductors

The selenium atom's larger orbital coefficient and greater polarizability directly translate to improved charge transport. Head-to-head device data show selenophene-based semiconductors achieve 25% higher hole mobility (2.0 vs. 1.6 cm² V⁻¹ s⁻¹) compared to thiophene analogs [4]. 2-(Chloromethyl)selenophene is an ideal monomer precursor for synthesizing conjugated polymers or small-molecule semiconductors where maximizing charge carrier mobility is critical for OFET or OPV performance.

Synthesis of Organoselenium Spin Labels and Paramagnetic Probes

The 2-(bromomethyl) analog has been successfully employed as a key intermediate for synthesizing paramagnetic selenophene derivatives, including thiol-specific spin labels . 2-(Chloromethyl)selenophene, with its slightly less reactive but more controllable chloromethyl leaving group, offers analogous utility with potentially improved stability during storage and handling, making it suitable for preparing specialized EPR probes and functional materials.

Accelerated Electrophilic Functionalization for Advanced Intermediates

For chemists seeking to further derivatize the selenophene ring, the 1.5–3× faster rate of electrophilic substitution [3] compared to thiophene translates to higher throughput and potentially milder conditions for reactions such as halogenation, nitration, or acylation. This makes 2-(Chloromethyl)selenophene a superior scaffold when subsequent ring functionalization is planned.

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